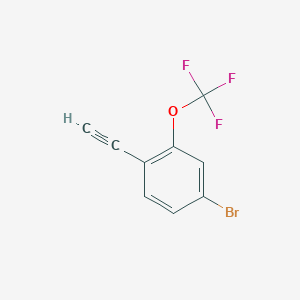

4-Bromo-2-(trifluoromethoxy)phenylacetylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Bromo-2-(trifluoromethoxy)phenylacetylene and related compounds often involves halogenation and trifluoromethoxylation reactions. One method includes the treatment of benzene derivatives with trifluoroacetic anhydride and bromine to introduce the bromo and trifluoromethoxy groups respectively. These reactions are crucial for creating the desired compound with high purity and yield under optimized conditions (Ding Zhi-yuan, 2011) (Ding Zhi-yuan, 2011).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique arrangement of atoms which impacts its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise geometry of such compounds. These analyses reveal the compound's planar structure and the electronic effects of the trifluoromethoxy and bromo substituents on the phenyl ring (A. Ito et al., 2002) (A. Ito et al., 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including coupling reactions and nucleophilic substitutions, which are fundamental for synthesizing complex organic molecules. Its reactivity is significantly influenced by the presence of the bromo and trifluoromethoxy groups, which can activate the phenyl ring towards electrophilic substitution reactions. Such properties make it a valuable intermediate in organic synthesis (K. Kodaira & K. Okuhara, 1988) (K. Kodaira & K. Okuhara, 1988).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its handling and application in various processes. These properties are determined by the molecular structure and the nature of the substituents attached to the phenyl ring. Typically, such compounds exhibit moderate to high boiling points and limited solubility in water, with better solubility in organic solvents (M. Schlosser & E. Castagnetti, 2001) (M. Schlosser & E. Castagnetti, 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards different types of chemical reagents and stability under various conditions, are shaped by its functional groups. The electron-withdrawing effect of the trifluoromethoxy group increases the acidity of adjacent hydrogen atoms, while the bromo group facilitates nucleophilic substitution reactions. These characteristics are essential for the compound's application in organic synthesis and material science (A. Katritzky, M. Qi, & A. P. Wells, 1996) (A. Katritzky, M. Qi, & A. P. Wells, 1996).

Scientific Research Applications

Organic Synthesis and Intermediates :

- 4-Bromo-2-(trifluoromethoxy)phenylacetylene is used in generating aryne intermediates for synthesizing naphthalenes and naphthols. These intermediates can undergo various reactions, including cycloadditions, reductions, and brominations, to form diverse organic compounds (Schlosser & Castagnetti, 2001).

- It serves as a precursor for creating substituted phenylacetylenes, which are polymerized to form film-forming polymers soluble in aromatic and chlorinated hydrocarbons (Tlenkopachev et al., 1989).

Polymer Science and Materials Chemistry :

- In the field of materials science, it's used in the synthesis of polyfluorenes, which are crucial for creating nanoparticles with high fluorescence emission. These nanoparticles are potentially applicable in various optical and electronic devices (Fischer, Baier, & Mecking, 2013).

- Another application is in the synthesis of novel N-alkyl-1,8-naphthalimide derivatives with phenylacetylene, used in the study of fluorescence properties for potential use in imaging and sensing technologies (Yang et al., 2005).

Chemical Intermediates and Reactions :

- It's also involved in reactions like the bromoallylation of phenylacetylene, demonstrating its utility in creating a range of chemical intermediates (Fukuyama et al., 2009).

- Additionally, its derivatives are used in the synthesis of fluorine-containing phenylacetylenes, important in the development of fluoroorganic compounds (Kodaira & Okuhara, 1988).

Advanced Synthesis Techniques :

- The compound is involved in Sonogashira reactions, a type of coupling reaction that forms carbon-carbon bonds, essential in creating complex organic molecules (Benmansour et al., 2006).

- It's also utilized in the synthesis of important intermediates like 4-Phenyl-β-aminotetralin, demonstrating its versatility in organic synthesis (Vincek & Booth, 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-bromo-1-ethynyl-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEQOKLPHZGESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)

![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)

![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)